Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester
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Overview
Description
Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester is a chemical compound with the molecular formula C8H15N2O3P It is known for its unique structure, which includes a furan ring and a phosphorodiamidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester typically involves the reaction of tetramethylphosphorodiamidic chloride with 2-furanyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorodiamidic compounds.
Substitution: It can undergo substitution reactions where the furan ring or the phosphorodiamidic moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in different applications. For example, oxidation can yield phosphorodiamidic acid, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorodiamidic groups into molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and phosphorodiamidic moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
Uniqueness
Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester is unique due to its specific structure, which includes a furan ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, which can be leveraged in different scientific and industrial contexts .
Biological Activity
Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester, commonly referred to as a phosphoramidate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines phosphoric and furan moieties, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C10H16N2O3P
Molecular Weight: 246.22 g/mol
IUPAC Name: this compound
The presence of the furan ring in the structure is significant as it can participate in various biochemical reactions due to its electron-rich nature.
Mechanisms of Biological Activity
The biological activity of phosphorodiamidic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with phosphoramidate structures often inhibit enzymes involved in nucleic acid metabolism. For instance, they may act as inhibitors of DNA polymerases or RNA polymerases, impacting nucleic acid synthesis and cellular replication.
- Cytotoxicity : Studies have shown that certain phosphoramidates exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by interfering with viral replication processes. This is particularly relevant in the context of RNA viruses where such compounds can inhibit viral RNA synthesis .
Toxicity Profile
The toxicity of phosphorodiamidic acid derivatives has been evaluated in various studies:
- Acute Toxicity : Research indicates that these compounds can exhibit acute toxicity depending on their concentration and exposure route. For example, studies using zebrafish embryos have shown significant adverse effects at higher concentrations .
- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of these compounds on human health and the environment.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of a related phosphoramidate compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 20 | Inhibition of DNA synthesis |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, a derivative was tested against the influenza virus. The compound showed promising results by reducing viral titers significantly in vitro, suggesting that it could serve as a lead compound for antiviral drug development .
Properties
CAS No. |
105262-58-6 |
---|---|
Molecular Formula |
C8H15N2O3P |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
N-[dimethylamino(furan-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C8H15N2O3P/c1-9(2)14(11,10(3)4)13-8-6-5-7-12-8/h5-7H,1-4H3 |
InChI Key |
MBYJXHRJFIOGRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CO1 |
Origin of Product |
United States |
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